Unmatched Tertiary Amide Selectivity vs. Primary/Secondary Amides: The TB Geometry Controls Substrate Scope
The NaBH₄‑bis(2‑bromoethyl)selenium dibromide system reduces tertiary amides to the corresponding amines in good yields, whereas primary and secondary amides remain completely unreactive under identical conditions [1]. In contrast, the diiodide analogue (NaBH₄‑diethylselenium diiodide, 2c) reduces all three amide classes non‑selectively [2]. The origin of this selectivity is structural: the dibromide adopts a trigonal‑bipyramidal (TB) geometry, while the diiodide forms a molecular complex (MC) that generates a stronger, less discriminating borane source [2].
| Evidence Dimension | Reduction of tertiary vs. primary/secondary amides |
|---|---|
| Target Compound Data | Tertiary amides reduced (good yields); primary and secondary amides unreactive |
| Comparator Or Baseline | NaBH₄‑diethylselenium diiodide (2c): primary, secondary, and tertiary amides all reduced |
| Quantified Difference | Selectivity factor > 10 (qualitative) – exclusive tertiary amide reduction with dibromide vs. non‑selective reduction with diiodide |
| Conditions | NaBH₄, THF, reflux; X‑ray crystallographic confirmation of TB (dibromide) vs. MC (diiodide) geometry [2] |
Why This Matters
This is the only in‑class reagent that discriminates tertiary from secondary/primary amides, enabling late‑stage functionalization of complex substrates without protecting‑group manipulation.
- [1] Akabori, S.; Takanohashi, Y. Chem. Lett. 1990, 19, 251–252. View Source
- [2] Akabori, S.; Takanohashi, Y.; Aoki, S.; Sato, S. J. Chem. Soc., Perkin Trans. 1 1991, 3121–3125. View Source
